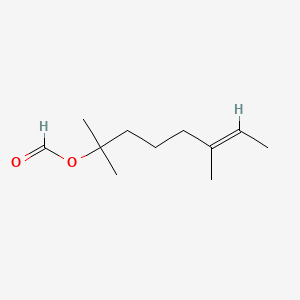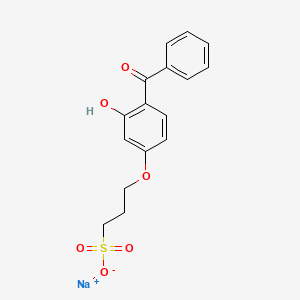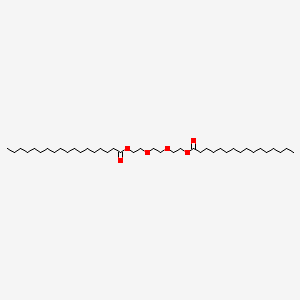
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate is an ester compound formed from the reaction of stearic acid and a polyethylene glycol derivative. This compound is known for its surfactant properties and is commonly used in various industrial and cosmetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate typically involves the esterification of stearic acid with a polyethylene glycol derivative. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where stearic acid and the polyethylene glycol derivative are mixed in the presence of a catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to quality control tests to ensure it meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield stearic acid and the polyethylene glycol derivative.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Stearic acid and polyethylene glycol derivative.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate has various applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of cell culture media and other biological assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Used in the production of cosmetics, personal care products, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and dispersion of hydrophobic substances. This property is particularly useful in drug delivery systems, where it helps to solubilize hydrophobic drugs and enhance their absorption in the body .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl palmitate
- 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl oleate
- 2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl linoleate
Uniqueness
2-(2-(2-((1-Oxohexadecyl)oxy)ethoxy)ethoxy)ethyl stearate is unique due to its specific combination of stearic acid and polyethylene glycol derivative, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring the solubilization and dispersion of hydrophobic substances .
Propiedades
Número CAS |
78101-25-4 |
|---|---|
Fórmula molecular |
C40H78O6 |
Peso molecular |
655.0 g/mol |
Nombre IUPAC |
2-[2-(2-hexadecanoyloxyethoxy)ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C40H78O6/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(42)46-38-36-44-34-33-43-35-37-45-39(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
Clave InChI |
GLAJMFARNFZCGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


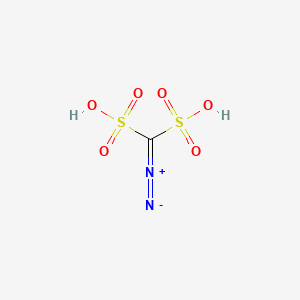
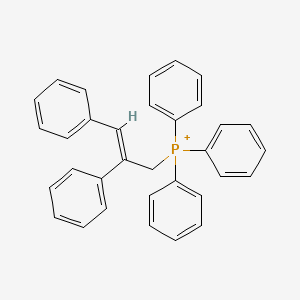
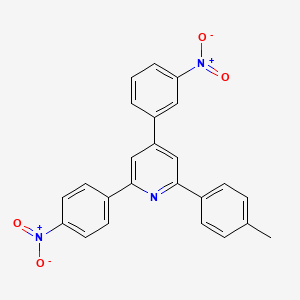
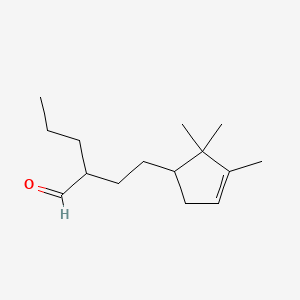
![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
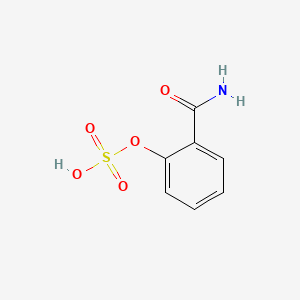
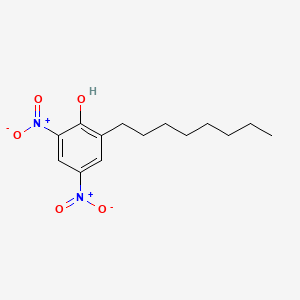
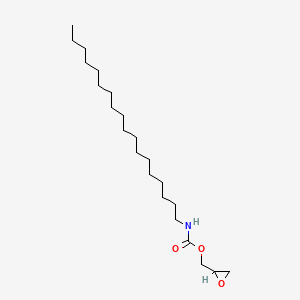
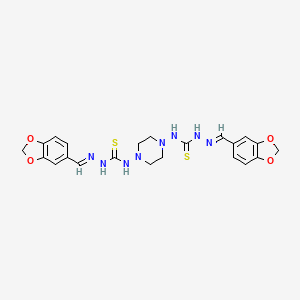
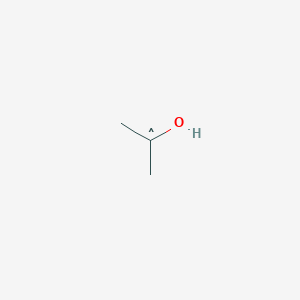
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
